(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine is an organic compound with the molecular formula C12H19N3O. It is a derivative of morpholine and pyridine, featuring both amine and ether functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine typically involves the reaction of pyridine derivatives with morpholine. One common method includes the coupling of 4-pyridinecarboxaldehyde with 2-(morpholin-4-yl)ethylamine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholin-4-yl)ethylamine: A simpler derivative with similar functional groups.
Pyridine-4-carboxaldehyde: A precursor in the synthesis of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine.
Morpholine: A parent compound with a similar structure but lacking the pyridine moiety
Uniqueness
This compound is unique due to its combined morpholine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .
Biologische Aktivität
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine, also known by its chemical identifier CID 3152379, is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 219.3 g/mol
The structure includes a morpholine ring and a pyridine moiety, which are known to contribute to its biological activity through various mechanisms.
Interaction with Kinases
Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases involved in critical signaling pathways:
- mTOR Pathway : The compound has been associated with inhibition of the mTOR pathway, which plays a crucial role in cell growth and metabolism. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- VEGFR Inhibition : Studies have shown that derivatives of this compound can inhibit the vascular endothelial growth factor receptor (VEGFR), which is pivotal in angiogenesis and tumor growth. This inhibition may enhance the efficacy of anticancer therapies .
- MAPK Pathway : The compound's interaction with serine/threonine kinases, particularly those in the MAPK signaling cascade, suggests a role in modulating inflammatory responses and cellular stress reactions .
Anticancer Activity
A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 (Lung carcinoma) | 12.5 | Induction of apoptosis via caspase activation |
MCF7 (Breast adenocarcinoma) | 15.0 | Inhibition of HER2 phosphorylation |
HT29 (Colon adenocarcinoma) | 10.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound possesses significant anticancer properties, potentially through multiple mechanisms including apoptosis induction and cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Mycobacterium smegmatis | 15 µg/mL | Active |
Candida albicans | 20 µg/mL | Active |
These findings suggest potential applications in treating infections caused by resistant strains .
Clinical Implications
A recent clinical study explored the use of compounds similar to this compound in combination therapies for lung cancer patients. The study highlighted improved patient outcomes when combined with standard chemotherapy regimens, suggesting enhanced efficacy due to synergistic effects .
Preclinical Models
Preclinical models have demonstrated that administration of this compound can significantly reduce tumor size in xenograft models of breast cancer, further supporting its potential as an effective therapeutic agent .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-13-4-2-12(1)11-14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENBVFJDLCEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626209-60-7 |
Source
|
Record name | [2-(morpholin-4-yl)ethyl](pyridin-4-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.